molecular formula C16H14ClF3N2OS B1390810 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide CAS No. 1043106-60-0

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide

Cat. No. B1390810
M. Wt: 374.8 g/mol
InChI Key: ZYIHZYXPYPPCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide” is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine .


Synthesis Analysis

The synthesis of this compound involves several steps. The intermediate was formed by a Pd-catalyzed coupling reaction between intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine group and a benzamide group . The optimal structure of the pyridine group was found to be 5-CF3 .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 360.79 . It is relatively insoluble in water . It is stable to hydrolysis, of low volatility, and is soluble in methanol, dichloromethane, acetone, ethyl acetate, and dimethyl sulfoxide .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide is involved in the synthesis of various compounds with potential biological activities. For instance, Menciu et al. (1999) described the preparation of N-(pyridin-4-yl)-(indol-3-yl)alkylamides as novel antiallergic agents. These compounds were synthesized using a series of chemical reactions, including amidification, and showed promising antiallergic potency in various assays (Menciu et al., 1999).

Radiolabeling and Imaging Applications

In another study, Hamill et al. (1996) developed [11C]L-159,884, a radiolabeled nonpeptide angiotensin II antagonist useful for imaging angiotensin II AT1 receptors. This compound was synthesized by C-11 methylation of a desmethyl phenolic precursor, showcasing the potential of such chemicals in diagnostic imaging (Hamill et al., 1996).

Crystallographic and Structural Studies

Lennartson and McKenzie (2011) conducted a study on 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its dimorphic hydrochloride salt. They obtained crystals of these compounds and analyzed their structure, providing insights into the molecular conformation and interactions (Lennartson & McKenzie, 2011).

Molecular Docking and Biological Evaluation

Fathima et al. (2021) synthesized novel benzoxazole derivatives by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol with other compounds. These were then evaluated for antimicrobial, antioxidant, and antitubercular activities, highlighting their potential in medicinal chemistry (Fathima et al., 2021).

Cytotoxicity and Chemical Properties

Stolarczyk et al. (2018) reported on the synthesis and cytotoxic activity of 4-thiopyrimidine derivatives. These compounds showed varying degrees of cytotoxicity against different cell lines, emphasizing their potential use in cancer research (Stolarczyk et al., 2018).

Safety And Hazards

The compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

The demand for this compound and its derivatives has been increasing steadily over the last 30 years . It has gained a fundamental role as a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .

properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2OS/c1-10-2-4-11(5-3-10)14(23)21-6-7-24-15-13(17)8-12(9-22-15)16(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIHZYXPYPPCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCSC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.